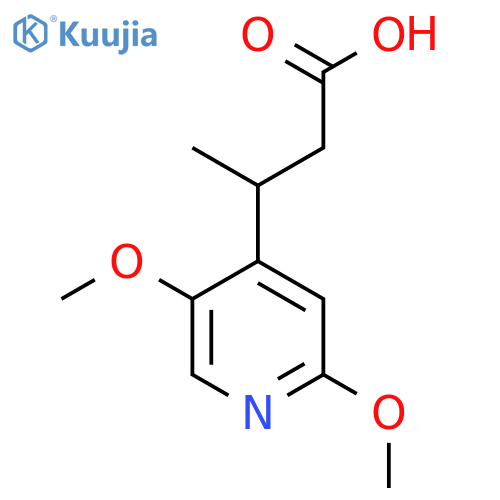Cas no 2228408-13-5 (3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

2228408-13-5 structure
商品名:3-(2,5-dimethoxypyridin-4-yl)butanoic acid
3-(2,5-dimethoxypyridin-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethoxypyridin-4-yl)butanoic acid
- EN300-1729377
- 2228408-13-5
-
- インチ: 1S/C11H15NO4/c1-7(4-11(13)14)8-5-10(16-3)12-6-9(8)15-2/h5-7H,4H2,1-3H3,(H,13,14)
- InChIKey: IKOCXEIRVVKBRL-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=C(C=C1C(C)CC(=O)O)OC
計算された属性
- せいみつぶんしりょう: 225.10010796g/mol
- どういたいしつりょう: 225.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
3-(2,5-dimethoxypyridin-4-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1729377-1.0g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1729377-0.5g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.5g |
$1180.0 | 2023-09-20 | ||
| Enamine | EN300-1729377-2.5g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 2.5g |
$2408.0 | 2023-09-20 | ||
| Enamine | EN300-1729377-5g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 5g |
$3562.0 | 2023-09-20 | ||
| Enamine | EN300-1729377-0.1g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.1g |
$1081.0 | 2023-09-20 | ||
| Enamine | EN300-1729377-10.0g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1729377-5.0g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1729377-0.25g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.25g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1729377-1g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 1g |
$1229.0 | 2023-09-20 | ||
| Enamine | EN300-1729377-0.05g |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid |
2228408-13-5 | 0.05g |
$1032.0 | 2023-09-20 |
3-(2,5-dimethoxypyridin-4-yl)butanoic acid 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
2228408-13-5 (3-(2,5-dimethoxypyridin-4-yl)butanoic acid) 関連製品
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
